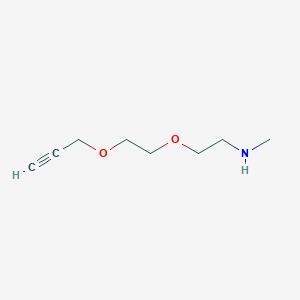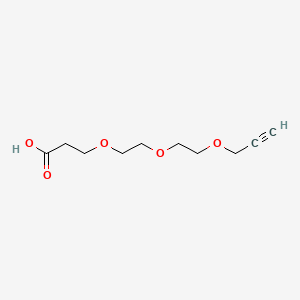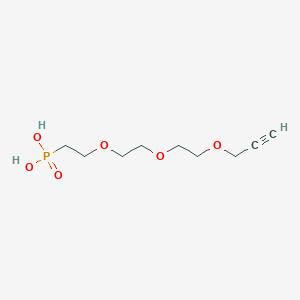
PS432, >=98% (Hplc)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PS432 est un composé chimique connu pour son rôle d'inhibiteur allostérique de la protéine kinase C (PKC). Il a montré un potentiel significatif dans l'inhibition de la prolifération des cellules cancéreuses du poumon non à petites cellules et la réduction de la croissance tumorale dans les modèles de xénogreffe chez la souris . La formule moléculaire du composé est C25H19ClN2O5S et sa masse moléculaire est de 494,95 g/mol .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du PS432 implique plusieurs étapes, commençant par la préparation de la structure principale, qui comprend un cycle pyrrole fusionné à une fraction benzothiazole. Les étapes clés comprennent :
Formation du cycle pyrrole : Ceci est généralement obtenu par une réaction de condensation impliquant un aldéhyde approprié et une amine.
Introduction de la fraction benzothiazole : Cette étape implique la cyclisation d'un thioamide avec un composé aromatique halogéné approprié.
Assemblage final : La dernière étape implique le couplage des intermédiaires pyrrole et benzothiazole dans des conditions spécifiques pour former le produit souhaité.
Méthodes de production industrielle
La production industrielle de PS432 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté. Les points clés comprennent :
Température et durée de la réaction : Ces paramètres sont soigneusement contrôlés pour garantir une conversion complète des réactifs.
Purification : Des techniques telles que la recristallisation et la chromatographie sont utilisées pour purifier le produit final.
Analyse Des Réactions Chimiques
Types de réactions
PS432 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir PS432 en ses formes réduites.
Substitution : Le composé peut subir des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs tels que les halogènes et les nucléophiles sont utilisés dans les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que la réduction peut produire des dérivés réduits de PS432 .
Applications de la recherche scientifique
PS432 a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme outil pour étudier l'inhibition de la protéine kinase C et ses effets sur diverses voies biochimiques.
Biologie : Employé dans la recherche en biologie cellulaire pour étudier la régulation du cycle cellulaire et l'apoptose.
Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement du cancer du poumon non à petites cellules et d'autres tumeurs malignes.
Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et comme composé de référence dans la découverte de médicaments
Mécanisme d'action
PS432 exerce ses effets en ciblant le site régulateur connu sous le nom de poche PIF dans le domaine kinase de la protéine kinase C. Cette inhibition allostérique empêche l'activation de la protéine kinase C, conduisant à la suppression des voies de signalisation en aval impliquées dans la prolifération et la survie cellulaires. Le composé arrête efficacement le cycle cellulaire à la phase G0/G1, inhibant ainsi la croissance des cellules cancéreuses .
Applications De Recherche Scientifique
PS432 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of Protein Kinase C and its effects on various biochemical pathways.
Biology: Employed in cell biology research to investigate cell cycle regulation and apoptosis.
Medicine: Explored for its potential therapeutic effects in treating non-small cell lung cancer and other malignancies.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery
Mécanisme D'action
PS432 exerts its effects by targeting the regulatory site known as the PIF-pocket in the kinase domain of Protein Kinase C. This allosteric inhibition prevents the activation of Protein Kinase C, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival. The compound effectively arrests the cell cycle at the G0/G1 phase, thereby inhibiting cancer cell growth .
Comparaison Avec Des Composés Similaires
Composés similaires
Inhibiteur de l'ATM : Un autre inhibiteur de la protéine kinase C, mais avec des cibles moléculaires et des voies différentes.
PSX706 : Un composé ayant des effets inhibiteurs similaires sur la protéine kinase C, mais avec des propriétés chimiques distinctes.
PSX626 : Un autre composé apparenté ayant des activités biologiques comparables.
Unicité du PS432
PS432 se distingue par sa haute spécificité pour la poche PIF de la protéine kinase C et ses effets inhibiteurs puissants sur les cellules cancéreuses du poumon non à petites cellules. Contrairement à d'autres inhibiteurs, PS432 a montré des effets secondaires minimes dans les modèles précliniques, ce qui en fait un candidat prometteur pour un développement ultérieur .
Propriétés
Numéro CAS |
2083630-26-4 |
|---|---|
Formule moléculaire |
C25H19ClN2O5S |
Poids moléculaire |
494.94 |
Nom IUPAC |
ethyl 2-[5-(4-chlorophenyl)furan-2-yl]-4-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-2H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C25H19ClN2O5S/c1-3-32-24(31)20-21(18-11-10-17(33-18)14-5-7-15(26)8-6-14)28(23(30)22(20)29)25-27-16-9-4-13(2)12-19(16)34-25/h4-12,21,29H,3H2,1-2H3 |
Clé InChI |
NBZPOMWJBSLLCT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=O)N(C1C2=CC=C(O2)C3=CC=C(C=C3)Cl)C4=NC5=C(S4)C=C(C=C5)C)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
PS432; PS-432; PS 432; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







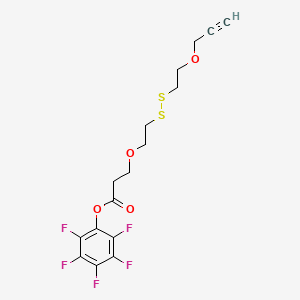
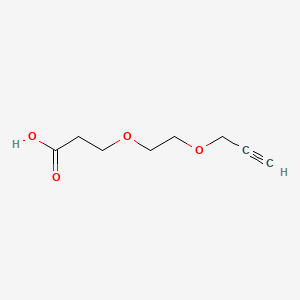
![2-[2-(2-Propynyloxy)ethoxy]ethylamine](/img/structure/B610227.png)
